1-heptil-1H-indazol-6-amina

Descripción general

Descripción

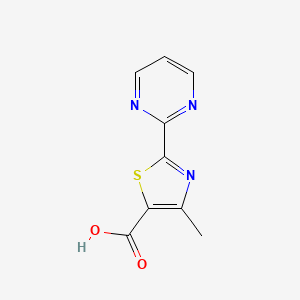

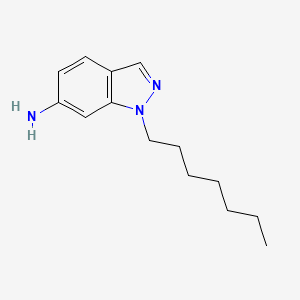

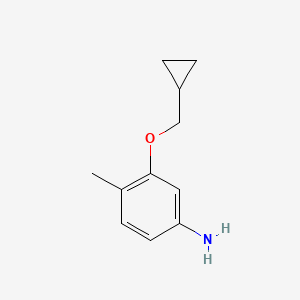

1-Heptyl-1H-indazol-6-amine is a chemical compound with the molecular formula C14H21N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of indazoles, including 1-heptyl-1H-indazol-6-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .Molecular Structure Analysis

The molecular structure of 1-heptyl-1H-indazol-6-amine is characterized by a heptyl group attached to the 1-position of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

Indazoles undergo various chemical reactions. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

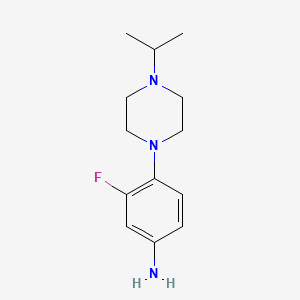

Los derivados de 1H-indazol-6-amina, incluida la 1-heptil-1H-indazol-6-amina, han demostrado tener actividad anticancerígena . En un estudio, se diseñó y sintetizó una serie de derivados de 6-amino-1H-indazol sustituidos, que se evaluaron para determinar su actividad antiproliferativa en cuatro líneas celulares de cáncer humano . El compuesto N-(4-fluorobencil)-1H-indazol-6-amina exhibió una potente actividad antiproliferativa, con un valor de IC50 de 14.3±4.4 μM en la célula de cáncer colorrectal humano (HCT116) y no citotoxicidad en la célula normal (células de fibroblastos pulmonares, MRC5, IC50 >100 μM) .

Inhibidores de IDO1

Inicialmente, los compuestos se diseñaron como inhibidores de la indoleamina 2,3-dioxigenasa 1 (IDO1) basándose en la característica estructural de cinco inhibidores de IDO1, que actualmente se encuentran en ensayos clínicos . Uno de ellos, el compuesto N-(4-fluorobencil)-1,3-dimetil-1H-indazol-6-amina, exhibió una potente actividad antiproliferativa con un valor de IC50 de 0.4±0.3 mM en células de cáncer colorrectal humano (HCT116) . Este compuesto también suprimió notablemente la expresión de la proteína IDO1 .

Actividades Antiproliferativas

Se prepararon varias N-fenil-1H-indazol-1-carboxamidas nuevas y se evaluaron sus actividades antiproliferativas in vitro contra el panel de líneas celulares tumorales derivadas de nueve tipos de cáncer aislados clínicamente (leucemia, carcinoma pulmonar de células no pequeñas, colon, SNC, melanoma, ovario, riñón, próstata y mama) .

Mecanismo De Acción

Target of Action

The primary targets of 1-heptyl-1H-indazol-6-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and human colorectal cancer cells (HCT116) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan, an essential amino acid . HCT116 is a line of human colorectal carcinoma cells often used in cancer research .

Mode of Action

1-Heptyl-1H-indazol-6-amine interacts with its targets by suppressing the expression of IDO1 protein and inhibiting the proliferation of HCT116 cells . This compound exhibits potent anti-proliferative activity, as evidenced by its low IC50 value .

Biochemical Pathways

The compound affects the biochemical pathway involving IDO1. By suppressing the expression of IDO1, it disrupts the normal degradation of tryptophan, which can influence various downstream effects, including the immune response . Additionally, the compound’s anti-proliferative activity against HCT116

Safety and Hazards

While specific safety and hazard information for 1-heptyl-1H-indazol-6-amine is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Heptyl-1H-indazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism . The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting potential anticancer properties . Additionally, 1-Heptyl-1H-indazol-6-amine has been shown to interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression .

Cellular Effects

1-Heptyl-1H-indazol-6-amine exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, 1-Heptyl-1H-indazol-6-amine affects gene expression by modulating the activity of transcription factors such as NF-κB and STAT3 . It also impacts cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of 1-Heptyl-1H-indazol-6-amine involves its binding interactions with specific biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . Additionally, 1-Heptyl-1H-indazol-6-amine inhibits the activity of MMPs by binding to their catalytic domains, thereby preventing the degradation of extracellular matrix components . These interactions result in the modulation of various cellular processes, including cell proliferation, apoptosis, and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Heptyl-1H-indazol-6-amine have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-Heptyl-1H-indazol-6-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of 1-Heptyl-1H-indazol-6-amine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and enhance the immune response without causing significant toxicity . At higher doses, 1-Heptyl-1H-indazol-6-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

1-Heptyl-1H-indazol-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of 1-Heptyl-1H-indazol-6-amine . Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 1-Heptyl-1H-indazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of 1-Heptyl-1H-indazol-6-amine within cells and tissues are crucial for its biological activity and therapeutic potential .

Subcellular Localization

1-Heptyl-1H-indazol-6-amine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . It has been observed to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it modulates cellular processes . The subcellular localization of 1-Heptyl-1H-indazol-6-amine is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Propiedades

IUPAC Name |

1-heptylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELJTAOVPVFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)

![[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1386364.png)

![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)